molecular formula C19H32O2 B1248122 4beta-Hydroxy-19-normanoyl oxide

4beta-Hydroxy-19-normanoyl oxide

Cat. No.: B1248122
M. Wt: 292.5 g/mol
InChI Key: GMQKFJDFCHFCEV-VLUPQCQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4beta-Hydroxy-19-normanoyl oxide is a natural product found in Grindelia scorzonerifolia with data available.

Scientific Research Applications

1. Diterpenoid Isolation and Insecticidal Effects

4beta-Hydroxy-19-normanoyl oxide, along with other diterpenoids, was isolated from Grindelia scorzonerifolia. One of the compounds studied, 18-O-alpha-l-arabinopyranosylmanoyl oxide, showed insecticidal effects against Spodoptera frugiperda, a polyphagous pest. This suggests potential applications in pest control and agricultural sciences (Ybarra et al., 2005).

2. Synthesis and Catalytic Probes

4beta,5beta-epoxy derivatives of 16alpha-hydroxyandrostenedione, which include this compound, were synthesized as catalytic probes for enzyme reactions. These probes are significant in understanding the mechanisms of enzyme actions, potentially aiding in biochemical and pharmaceutical research (Numazawa & Yoshimura, 2000).

3. Exploring Biochemical Pathways

In a study focusing on the metabolism of androgen epoxides by human placental microsomes, compounds like this compound were used to investigate the biosynthesis of estrogens. This research provides insights into hormonal pathways and their implications in human health and disease (Morand et al., 1975).

4. Microbial Biotransformation Studies

The compound has been used in studies examining the biotransformation capabilities of certain fungi, such as Gibberella fujikuroi. These studies help understand microbial pathways and could have implications in biotechnology and fermentation industries (Fraga et al., 2003).

Properties

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(3R,4aR,6aR,7S,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-ol

InChI

InChI=1S/C19H32O2/c1-6-16(2)12-8-15-17(3)10-7-11-18(4,20)14(17)9-13-19(15,5)21-16/h6,14-15,20H,1,7-13H2,2-5H3/t14-,15-,16+,17+,18+,19-/m1/s1

InChI Key

GMQKFJDFCHFCEV-VLUPQCQJSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@]3(CCC[C@]([C@@H]3CC[C@]2(O1)C)(C)O)C)C=C

Canonical SMILES

CC1(CCC2C3(CCCC(C3CCC2(O1)C)(C)O)C)C=C

Synonyms

4-BHNO cpd
4beta-hydroxy-19-normanoyl oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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